Hexane, 1,6-dicyclohexyl-
Description
Contextualization within Saturated Hydrocarbon Chemistry
As a saturated hydrocarbon, Hexane (B92381), 1,6-dicyclohexyl- consists solely of carbon and hydrogen atoms connected by single bonds. ontosight.ai This fundamental characteristic makes it relatively inert, a common feature of alkanes. ontosight.ai Its structure, combining a linear acyclic component (the hexane chain) with two cyclic moieties (the cyclohexyl rings), provides a unique platform for studying the interplay of different hydrocarbon systems within a single molecule. This combination of features makes it a valuable subject for investigations into the physical and thermodynamic properties of long-chain and cyclic alkanes.
Significance in Conformational Analysis Studies of Cyclic and Acyclic Systems
The flexible nature of both the hexane chain and the cyclohexyl rings makes Hexane, 1,6-dicyclohexyl- a molecule of significant interest in conformational analysis. nobelprize.orgchemistrysteps.com The study of how the different parts of the molecule arrange themselves in three-dimensional space is crucial for understanding its properties and reactivity.
The cyclohexane (B81311) rings can exist in several conformations, with the "chair" form being the most stable. nobelprize.orgupenn.edu The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric hindrance. libretexts.orglibretexts.org The hexane chain also has rotational freedom around its carbon-carbon single bonds, leading to various staggered and eclipsed conformations. chemistrysteps.com
Historical Development of its Investigation within Dicyclohexylalkanes
The study of dicyclohexylalkanes is part of the broader field of conformational analysis, which has its roots in the late 19th and early 20th centuries. nobelprize.orgic.ac.uk Hermann Sachse first proposed the non-planar chair and boat conformations of cyclohexane in 1890. ic.ac.uk However, the full significance of conformational analysis was not widely recognized until the mid-20th century, largely due to the work of Derek Barton, who applied these concepts to understand the chemistry of steroids. ic.ac.uktaylorfrancis.com
The investigation of specific dicyclohexylalkanes, including those with varying alkane chain lengths, has been a subject of study for understanding their physical properties and potential applications. Research into these compounds has contributed to a deeper understanding of structure-property relationships in hydrocarbons. capes.gov.br
Structure
2D Structure
3D Structure
Properties
CAS No. |
1610-23-7 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
6-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h17-18H,1-16H2 |
InChI Key |
VBQJFJRTZSWYPK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
Other CAS No. |
1610-23-7 |
Synonyms |
1,6-Dicyclohexylhexane |
Origin of Product |
United States |
Advanced Structural Elucidation of Hexane, 1,6 Dicyclohexyl
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Carbon and Proton Environments
NMR spectroscopy is an unparalleled tool for probing the local electronic environment of atomic nuclei, providing detailed information about the carbon skeleton and the attached protons.
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, DEPT)
Due to the symmetry of Hexane (B92381), 1,6-dicyclohexyl-, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of protons and carbons, respectively. The molecule possesses a plane of symmetry through the center of the hexane chain.
¹H NMR Spectroscopy: The proton NMR spectrum of Hexane, 1,6-dicyclohexyl- is expected to show a complex pattern of overlapping signals in the upfield region (typically 0.8-1.8 ppm), characteristic of saturated aliphatic protons. The signals for the protons on the cyclohexane (B81311) rings would appear as broad multiplets due to complex spin-spin coupling between adjacent axial and equatorial protons. The protons on the hexane chain would also exhibit multiplets, with the chemical shifts influenced by their proximity to the cyclohexyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clearer picture of the carbon framework. Due to the molecule's symmetry, only nine distinct carbon signals would be expected. The chemical shifts are indicative of the different types of carbon atoms present.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| Cyclohexyl C1 (CH) | 35-45 | CH |
| Cyclohexyl C2, C6 (CH₂) | 30-40 | CH₂ |
| Cyclohexyl C3, C5 (CH₂) | 25-35 | CH₂ |
| Cyclohexyl C4 (CH₂) | 25-35 | CH₂ |
| Hexane C1, C6 (CH₂) | 30-40 | CH₂ |
| Hexane C2, C5 (CH₂) | 28-38 | CH₂ |
| Hexane C3, C4 (CH₂) | 20-30 | CH₂ |
Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between CH, CH₂, and CH₃ groups.
DEPT-90: This experiment would only show signals for the methine (CH) carbons, specifically the C1 carbons of the two equivalent cyclohexyl rings.
DEPT-135: This experiment would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups. In the case of Hexane, 1,6-dicyclohexyl-, all signals corresponding to the methylene (B1212753) (CH₂) carbons of the cyclohexane rings and the hexane chain would appear as negative peaks, while the methine (CH) carbons of the cyclohexyl rings would be positive. There are no methyl (CH₃) groups in this molecule.
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)
2D NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would be observed between adjacent protons on the cyclohexane rings and along the hexane chain, confirming the bonding network. For instance, the proton on C1 of the cyclohexane ring would show correlations to the protons on C2 and C6 of the ring, as well as to the C1 protons of the hexane chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in the HMQC/HSQC spectrum would link a specific proton signal to its corresponding carbon signal from the ¹³C NMR spectrum, allowing for unambiguous assignment of each protonated carbon.
Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For Hexane, 1,6-dicyclohexyl-, the molecular formula is C₁₈H₃₄. The exact mass can be calculated using the most abundant isotopes of carbon (¹²C) and hydrogen (¹H).
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M]⁺ | 250.26605 | 250.266051 spectrabase.com |
The close agreement between the calculated and observed exact mass confirms the elemental composition of the molecule. spectrabase.com
Tandem Mass Spectrometry (MS/MS)
In MS/MS, the molecular ion is selected and then fragmented to provide more detailed structural information. The fragmentation of alkanes and cycloalkanes is typically initiated by the loss of alkyl radicals. For Hexane, 1,6-dicyclohexyl-, characteristic fragmentation pathways would include:
Loss of the cyclohexyl radical (•C₆H₁₁): This would result in a fragment ion at m/z 167.
Cleavage of the hexane chain: Fragmentation at various points along the C-C bonds of the hexane linker would produce a series of fragment ions separated by 14 mass units (CH₂).
Fragmentation of the cyclohexane ring: This would lead to characteristic cycloalkane fragment ions, with a prominent peak often observed at m/z 83, corresponding to the cyclohexyl cation [C₆H₁₁]⁺. nih.gov Another significant fragment is often seen at m/z 55, resulting from the loss of ethene from the cyclohexyl cation. nih.gov The base peak in the mass spectrum is often the m/z 83 ion. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra are unique to the compound's structure.
For Hexane, 1,6-dicyclohexyl-, the vibrational spectra are dominated by the absorptions of C-H and C-C bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (sp³ C-H) | 2850-2960 | Strong |
| CH₂ bending (scissoring) | ~1465 | Medium |
| CH bending | ~1380 | Medium-Weak |
| C-C stretching | 800-1200 | Medium-Weak |
| CH₂ rocking | ~720 | Weak |
Infrared (IR) Spectroscopy: The IR spectrum would show strong absorption bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the numerous C-H bonds in the molecule. Medium intensity bands around 1465 cm⁻¹ would correspond to the scissoring (bending) vibrations of the CH₂ groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-C stretching and various bending vibrations that are characteristic of the molecule as a whole. A vapor phase IR spectrum is available for this compound. spectrabase.comnih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The symmetric C-C stretching vibrations, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum. Therefore, the Raman spectrum would provide valuable information about the carbon skeleton of Hexane, 1,6-dicyclohexyl-.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of an alkane like Hexane, 1,6-dicyclohexyl- is characterized by absorptions arising from C-H and C-C bond vibrations.
The spectrum of Hexane, 1,6-dicyclohexyl- is expected to be very similar to that of other cycloalkanes and long-chain alkanes. quimicaorganica.org Key vibrational modes include:
C-H Stretching: Strong absorption bands are observed in the region of 2850-2950 cm⁻¹. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups in both the hexane chain and the cyclohexane rings contribute to this region. nist.govdocbrown.info For instance, methylcyclohexane (B89554) exhibits C-H stretching vibrations at 2854 cm⁻¹ and 2927 cm⁻¹. nist.gov
C-H Bending (Deformation): The scissoring vibrations of the CH₂ groups typically appear around 1440-1480 cm⁻¹. docbrown.info Cycloalkanes, including the cyclohexyl groups in this molecule, show a characteristic CH₂ scissoring flex at approximately 1465 cm⁻¹. quimicaorganica.org The absence of a distinct peak around 1375 cm⁻¹, which is characteristic of a methyl group's symmetric bending, helps to confirm the absence of methyl substituents. quimicaorganica.org
Skeletal C-C Vibrations: The fingerprint region of the spectrum, from approximately 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions corresponding to C-C stretching and bending vibrations. docbrown.info For molecules with a -(CH₂)n- chain where n > 3, a skeletal C-C vibration can be observed around 950 cm⁻¹. docbrown.info
A data table summarizing the expected FT-IR absorption bands for Hexane, 1,6-dicyclohexyl- is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching (CH₂) | 2850 - 2950 | Strong |
| C-H Bending (CH₂) | 1440 - 1480 | Medium |
| Skeletal C-C Vibrations | Fingerprint Region (~400-1500) | Complex |
Raman Spectroscopy (including Surface Enhanced Raman Scattering (SERS))
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that result in a change in polarizability of the molecule. For non-polar molecules like saturated hydrocarbons, Raman spectroscopy can be particularly informative. acs.org
The Raman spectrum of Hexane, 1,6-dicyclohexyl- would exhibit characteristic peaks for the alkane chain and the cyclohexyl rings:
C-H Stretching: Similar to FT-IR, strong bands appear in the 2800-3000 cm⁻¹ region. For saturated hydrocarbons, a prominent peak is often observed around 2857 cm⁻¹, associated with C-H stretching modes. researchgate.net
C-C Stretching: The C-C stretching vibrations in alkanes and cycloalkanes are typically found in the 800-1200 cm⁻¹ range. The symmetrical C-C stretching frequency in cyclohexane, for example, is observed at 802 cm⁻¹. royalsocietypublishing.org
CH₂ Vibrations: Methylene group vibrations, such as twisting and rocking modes, are also visible in the Raman spectra of long-chain alkanes. researchgate.net
The table below summarizes key Raman shifts for similar structures.
| Vibrational Mode | Example Compound | Wavenumber (cm⁻¹) |
| C-H Stretching | Decane | ~2857 |
| Symmetrical C-C Stretching | Cyclohexane | 802 |
| CH₂ Rocking | Polyethylene Melt | ~860 |
Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. mdpi.comaip.org While SERS is highly sensitive, its application to saturated hydrocarbons like Hexane, 1,6-dicyclohexyl- can be challenging due to their weak interaction with the metal surface. mdpi.com However, SERS has been used to detect trace levels of other hydrocarbons, often through unintentional contamination of SERS substrates. aip.org The enhancement arises from both electromagnetic and chemical mechanisms. mdpi.com
Advanced Diffraction Techniques for Solid-State Structures
Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Analysis
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-H). |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-C). |
| Torsion Angles | The dihedral angles defining the conformation of the molecule. |
Electron Diffraction (ED)
Electron diffraction (ED) is another powerful technique for structural analysis, particularly for thin films and microcrystals. nih.gov It is highly sensitive to the ordering of molecular chains. acs.org For long-chain alkanes, ED can be used to study the packing of the molecules in the solid state. nih.govpnas.org Often, these molecules are epitaxially grown on a substrate to achieve a preferred orientation for analysis. nih.gov
ED studies on similar long-chain alkanes have provided insights into their crystal structures and phase transitions. pnas.org For Hexane, 1,6-dicyclohexyl-, ED could potentially be used to study the arrangement of the molecules in a thin crystalline film, complementing the data from single-crystal X-ray diffraction. The analysis of electron diffraction patterns can reveal information about the unit cell parameters and the packing of the hydrocarbon chains. acs.org
Integrated Spectroscopic and Diffraction Approaches for Complex Structural Assignment
For a comprehensive and unambiguous structural elucidation of a complex molecule like Hexane, 1,6-dicyclohexyl-, integrating data from multiple analytical techniques is crucial. Spectroscopic methods like FT-IR and Raman provide information about the functional groups and vibrational modes, confirming the presence of the alkane chain and cyclohexyl rings. quimicaorganica.orgacs.org Diffraction techniques like SC-XRD and ED provide the precise spatial arrangement of atoms, including conformational details. uhu-ciqso.esacs.org
For example, after synthesizing Hexane, 1,6-dicyclohexyl-, FT-IR and Raman spectroscopy would be used to confirm the molecular structure by identifying the characteristic C-H and C-C vibrations. Then, growing a single crystal and performing SC-XRD would yield the definitive solid-state structure, including the conformation of the hexane chain and the chair conformations of the cyclohexyl rings. This combined approach ensures a thorough and accurate structural assignment, leaving no ambiguity about the molecule's identity and three-dimensional shape. This integrated approach is a cornerstone of modern chemical analysis. numberanalytics.com
Conformational Analysis of Hexane, 1,6 Dicyclohexyl
Theoretical Frameworks for Conformational Studies of Cyclohexane (B81311) Rings
The study of cyclohexane conformations is a cornerstone of stereochemistry, built upon robust theoretical frameworks that allow for the calculation and prediction of molecular structures and energies. studysmarter.co.ukijert.org These frameworks have evolved from conceptual models to sophisticated computational methods.
The most fundamental concept is that cyclohexane avoids the high angle and torsional strain of a planar hexagon by adopting puckered conformations, primarily the low-energy chair conformation . wikipedia.orglibretexts.orglibretexts.orglibretexts.org In this arrangement, all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogens on adjacent carbons are staggered, minimizing torsional strain. libretexts.orglibretexts.org Other conformations, such as the boat and twist-boat , exist as higher-energy intermediates or conformers in specific cases. libretexts.orgupenn.edu The boat conformation is destabilized by torsional strain from eclipsed hydrogens and steric strain between the "flagpole" hydrogens, while the twist-boat alleviates some of this strain and is slightly more stable than the true boat. libretexts.orgupenn.edu
Modern conformational analysis heavily relies on computational chemistry methods:
Molecular Mechanics (MM): This approach models molecules as a collection of atoms governed by a classical mechanical potential energy function, or "force field" (e.g., MM2, MM3, MMFF). uci.edu It calculates the steric energy of a conformation based on parameters for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals) interactions. uci.edu MM methods are computationally efficient and are particularly well-suited for calculating the relative energies of different conformers and the energy barriers between them for molecules like substituted cyclohexanes. uci.edusapub.org
Quantum Mechanics (QM): These methods, including ab initio and Density Functional Theory (DFT), are based on the fundamental laws of quantum mechanics. ijert.org They provide a more accurate description of electronic structure and energy without relying on empirical parameterization for specific functional groups. ijert.org QM methods like Hartree-Fock (HF) and DFT are used to optimize geometries, calculate conformational energies, and investigate the electronic origins of conformational preferences. ijert.orggithub.ioreadthedocs.io While computationally more intensive than MM, they offer higher accuracy and are essential for understanding subtle electronic effects and for cases where force field parameters may be lacking. readthedocs.iounibas.it
These theoretical tools allow for the construction of a potential energy surface for a molecule, identifying local minima (stable conformers) and saddle points (transition states) that define the molecule's dynamic behavior. ijert.orguci.edu
Interplay of Axial and Equatorial Substituent Effects on Cyclohexane Conformation
In a chair conformation, substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's general plane) or equatorial (pointing away from the ring's perimeter). wikipedia.orglibretexts.org The rapid interconversion between two chair forms, known as a ring flip , causes axial substituents to become equatorial and vice versa. libretexts.orgmasterorganicchemistry.comwikipedia.org
For a monosubstituted cyclohexane, the two chair conformations are not equal in energy. The conformation with the substituent in the equatorial position is generally more stable. fiveable.meucalgary.ca This preference is primarily due to steric strain. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). sapub.orgucalgary.ca These are known as 1,3-diaxial interactions . sapub.orgmakingmolecules.com
The energy difference between the axial and equatorial conformations is quantified by the A-value , which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. wikipedia.orgiupac.org A larger A-value signifies a stronger preference for the equatorial position and reflects the greater steric bulk of the substituent. wikipedia.orgpharmacy180.comfiveable.me
| Substituent | A-Value (kcal/mol) | Reference |
|---|---|---|
| -H | 0 | wikipedia.org |
| -CH₃ (Methyl) | 1.74 | masterorganicchemistry.comwikipedia.orgacs.org |
| -CH₂CH₃ (Ethyl) | 1.75 | wikipedia.org |
| -CH(CH₃)₂ (Isopropyl) | 2.21 | acs.org |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | makingmolecules.comwikipedia.org |
In Hexane (B92381), 1,6-dicyclohexyl-, each cyclohexane ring is substituted with a large hexylcyclohexyl group. Due to its significant size and conformational flexibility, this substituent has a very large A-value, overwhelmingly favoring the equatorial position. A diequatorial conformation, where both cyclohexyl rings are attached to the hexane chain via equatorial bonds, would be vastly more stable than any conformation involving an axial placement. An axial dicyclohexylhexyl group would lead to severe 1,3-diaxial interactions, making such a conformation energetically prohibitive.
Analysis of Flexible Hexane Backbone Conformations
The six-carbon hexane chain linking the two cyclohexyl rings is also conformationally flexible. Rotation around the C-C single bonds of the hexane backbone gives rise to different spatial arrangements. solubilityofthings.com The most stable conformations for a simple alkane chain like hexane are those that minimize torsional strain by keeping substituents on adjacent carbons in a staggered arrangement. solubilityofthings.com There are two primary types of staggered conformations:
Anti (or trans): The substituents are 180° apart. This is the lowest energy conformation.
Gauche: The substituents are 60° apart. This conformation is slightly higher in energy than anti due to a mild steric interaction. solubilityofthings.com
For the hexane backbone in 1,6-dicyclohexylhexane, the lowest energy conformation would be an all-anti (fully extended) arrangement of the carbon atoms. This linear arrangement would place the two bulky cyclohexyl groups at the maximum possible distance from each other, minimizing steric repulsion. However, the molecule can explore a vast landscape of conformations through rotations around the five C-C bonds of the hexane chain, leading to various gauche arrangements. acs.org These gauche conformations would result in a more compact, folded structure.
Conformational Energy Landscapes and Barriers to Rotation
Low-Energy Conformations: The most stable conformation is overwhelmingly predicted to be the one where both cyclohexyl groups are in the chair form and are connected to the hexane chain via equatorial bonds (diequatorial). The hexane chain itself would preferentially adopt a staggered, extended (all-anti) conformation to maximize the distance between the bulky terminal rings. This can be designated as the (equatorial, equatorial)-anti conformer.
Higher-Energy Conformations and Transition States: Other conformations are significantly higher in energy.
Mono-axial Conformations: A conformation where one cyclohexyl ring has flipped, placing the hexane chain in an axial position, would be highly destabilized by 1,3-diaxial interactions. sapub.org
Backbone Gauche Conformations: Conformations with one or more gauche interactions in the hexane backbone are slightly higher in energy than the all-anti form but are readily accessible at room temperature. solubilityofthings.com
Twist-Boat Conformations: In highly strained systems, such as cis-1,4-di-tert-butylcyclohexane, a twist-boat conformation can become more stable than the chair. upenn.edusikhcom.net For 1,6-dicyclohexylhexane, while a chair is expected, the possibility of other ring conformations cannot be entirely dismissed without detailed computational analysis.
Barriers to Rotation: The dynamic behavior of the molecule is governed by the energy barriers between these conformations.
Ring Flipping: The energy barrier for a chair-to-chair interconversion in cyclohexane is approximately 10-11 kcal/mol. libretexts.org For a substituted cyclohexane, this barrier can be altered. The process involves passing through high-energy half-chair and twist-boat transition states. libretexts.org
C-C Bond Rotation (Backbone): The barrier to rotation around a C-C bond in a simple alkane like butane (B89635) (for a staggered-to-eclipsed transition) is in the range of 3-5 kcal/mol. wikipedia.orgmsu.edu The barriers within the hexane chain of 1,6-dicyclohexylhexane are expected to be of a similar magnitude, allowing for rapid conformational changes within the backbone at room temperature.
| Conformational State/Process | Description | Estimated Energy (kcal/mol) | Basis of Estimation |
|---|---|---|---|
| (e,e)-anti | Global Minimum: Both rings chair, equatorial attachment, extended chain. | 0 (Reference) | Based on principles of steric minimization. ucalgary.casolubilityofthings.com |
| (e,e)-gauche | Gauche kink in hexane chain. | ~0.5 - 0.9 | Energy of a single gauche butane interaction. msu.edu |
| (e,a)-anti | One ring flipped to axial attachment. | > 5.0 | Based on A-value of a large alkyl group (e.g., tert-butyl). wikipedia.org |
| Ring Flip Barrier | Barrier to interconvert (e,e) and (a,a) forms. | ~10 - 11 | Standard cyclohexane ring flip barrier. libretexts.org |
| Backbone Rotation Barrier | Barrier for anti-gauche interconversion. | ~3 - 5 | Standard alkane C-C bond rotation barrier. wikipedia.org |
Experimental Validation of Conformations through Spectroscopic Methods (e.g., Dynamic NMR, X-ray)
While theoretical calculations provide a detailed picture of the conformational landscape, experimental validation is crucial. Several spectroscopic techniques are powerful tools for this purpose.
X-ray Crystallography: If a suitable single crystal of Hexane, 1,6-dicyclohexyl- can be grown, X-ray diffraction would provide the most definitive structural information. It would reveal the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state, confirming the conformation of the cyclohexane rings and the hexane backbone. This method, however, only provides a static picture of the lowest-energy conformation in the crystal lattice, which may not be the sole conformation present in solution.
Dynamic NMR (DNMR) Spectroscopy: Nuclear Magnetic Resonance is an exceptionally powerful technique for studying conformational dynamics in solution. unibas.itscielo.br At room temperature, the ring flips and bond rotations in 1,6-dicyclohexylhexane would be very rapid on the NMR timescale. scielo.br This would result in a time-averaged NMR spectrum, where the signals for chemically distinct but rapidly interconverting protons or carbons would appear as single, averaged peaks.
However, by lowering the temperature, it is possible to slow down these conformational changes. scielo.brscielo.br If the temperature is lowered sufficiently to a point below the coalescence temperature , the rate of a specific dynamic process (like ring flipping) becomes slow enough on the NMR timescale for the distinct conformations to be observed separately. unibas.itwikipedia.org
For Hexane, 1,6-dicyclohexyl-, a DNMR experiment would be expected to show the following:
At Room Temperature: A simple, averaged spectrum. The protons on the cyclohexane rings would likely appear as a broad, complex multiplet due to averaging of the various axial and equatorial environments.
At Low Temperature (e.g., below -60 °C): As ring flipping is frozen, the signals for the axial and equatorial protons on each carbon of the cyclohexane rings would "decoalesce" into separate, sharp signals with distinct chemical shifts and coupling constants. The conformation with the equatorial substituent would dominate (>99.9%), and its characteristic spectrum would be observed. The signals for the axial protons would typically be shifted upfield compared to their equatorial counterparts. Analysis of the coupling constants (e.g., large trans-diaxial couplings, J_ax-ax ≈ 10-13 Hz) would provide definitive proof of the chair conformation and the equatorial attachment of the substituent. scielo.br
By analyzing the NMR spectrum over a range of temperatures, it is possible to calculate the energy barrier (ΔG‡) for the ring inversion process. unibas.itsikhcom.net
Theoretical and Computational Chemistry Studies of Hexane, 1,6 Dicyclohexyl
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic stability of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, molecular orbital energies, and thermodynamic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like Hexane (B92381), 1,6-dicyclohexyl-, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govmdpi.comresearchgate.net These calculations help in understanding the molecule's reactivity and kinetic stability. For instance, a larger HOMO-LUMO gap generally implies lower chemical reactivity.
Despite the widespread application of DFT for a vast range of organic molecules, specific studies applying this method to Hexane, 1,6-dicyclohexyl- to determine its electronic structure and stability are not found in the surveyed literature. nih.govmdpi.comresearchgate.net
Ab Initio Methods for Energetic Predictions
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies, including heats of formation and reaction energies. For Hexane, 1,6-dicyclohexyl-, ab initio calculations could be used to precisely predict its gas-phase enthalpy of formation and to study the energetics of different conformational isomers.
However, a search of scientific databases did not yield any specific ab initio studies focused on the energetic predictions for Hexane, 1,6-dicyclohexyl-. mdpi.com
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics and molecular dynamics are powerful computational tools for studying the behavior of larger molecules and systems, where quantum mechanical calculations would be computationally too expensive. numberanalytics.com
Exploring Conformational Space and Potential Energy Surfaces
Due to the flexibility of the hexane chain and the two cyclohexyl rings, Hexane, 1,6-dicyclohexyl- can exist in numerous conformations. Molecular Mechanics (MM) methods, which use classical force fields to calculate the potential energy of a system, are ideal for exploring this vast conformational space. upenn.edu By systematically rotating the rotatable bonds, one can identify low-energy conformers and construct a potential energy surface that maps the energy of the molecule as a function of its geometry. This analysis is crucial for understanding the molecule's preferred shapes and the energy barriers between different conformations. iupac.orgsapub.org
While MM is a standard approach for the conformational analysis of flexible molecules like cyclohexane (B81311) derivatives, specific studies detailing the conformational space and potential energy surface of Hexane, 1,6-dicyclohexyl- are not available in the literature. upenn.edunih.gov
Simulation of Intermolecular Interactions Relevant to Chemical Behavior
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into both intramolecular and intermolecular dynamics. numberanalytics.comresearchgate.net For Hexane, 1,6-dicyclohexyl-, MD simulations could be used to study its behavior in the liquid phase, including how individual molecules interact with each other. This is relevant for predicting bulk properties such as density, viscosity, and diffusion coefficients. The simulations rely on force fields, such as OPLS (Optimized Potentials for Liquid Simulations), which have been refined for long-chain alkanes. nih.govresearchgate.netacs.org
Despite the availability of suitable force fields and methodologies, no specific MD simulation studies on the intermolecular interactions of Hexane, 1,6-dicyclohexyl- have been published. hu-berlin.de
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.com
For Hexane, 1,6-dicyclohexyl-, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach could predict its ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netimist.ma By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can help in the definitive assignment of all proton and carbon signals.
Additionally, first-principles calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. This involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants for the molecular vibrations.
A review of the literature indicates that no studies have been published that report the prediction of spectroscopic parameters for Hexane, 1,6-dicyclohexyl- from first principles. faccts.de
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. For large aliphatic compounds like Hexane, 1,6-dicyclohexyl-, understanding reaction pathways, particularly during processes like pyrolysis and oxidation, is crucial for applications in areas such as fuel combustion and materials science. cirad.frresearchgate.netmdpi.comnih.gov Theoretical studies on related alkylcyclohexanes, such as n-propylcyclohexane and n-butylcyclohexane, offer significant insights into the probable reaction pathways and transition states for Hexane, 1,6-dicyclohexyl-. researchgate.netacs.org
Research on the pyrolysis and oxidation of long-chain alkylcyclohexanes has identified several key reaction pathways. researchgate.netaip.org The initial steps in the decomposition of these molecules are typically hydrogen abstraction reactions, leading to the formation of various alkylcyclohexyl radicals. The site of hydrogen abstraction is a critical factor determining the subsequent reaction channels. Computational studies, often employing Density Functional Theory (DFT) methods, have been instrumental in determining the activation energies for abstraction from different carbon atoms on both the cyclohexane ring and the alkyl chain. mdpi.commun.ca
For instance, in studies of n-propylcyclohexane, it has been shown that hydrogen abstraction can occur from the primary, secondary, or tertiary carbons of the cyclohexane ring, as well as from the carbons on the propyl side chain. researchgate.net The transition states for these abstraction reactions are characterized by their specific geometries and energy barriers. studysmarter.co.uknumberanalytics.comsolubilityofthings.com The stability of the resulting radical is a key determinant of the preferred reaction pathway. Generally, the formation of tertiary radicals is more favorable than secondary, which is in turn more favorable than primary radicals, due to hyperconjugation and steric effects.
Subsequent reactions of the initial radicals include C-C bond scission (beta-scission), which leads to the formation of smaller, unsaturated molecules and radicals. For a molecule like Hexane, 1,6-dicyclohexyl-, with two cyclohexane rings connected by a hexane chain, a variety of bond scission events are possible, leading to a complex mixture of products. Computational analysis helps to map out the potential energy surface for these reactions, identifying the lowest energy pathways and the structures of the associated transition states. rsc.org
The table below summarizes typical activation energies for different types of hydrogen abstraction reactions in alkylcyclohexanes, which can be considered analogous to the reactions of Hexane, 1,6-dicyclohexyl-.
| Reaction Type | Reactant System | Computational Method | Activation Energy (kcal/mol) |
| H-abstraction from primary C (ring) | n-Propylcyclohexane | DFT (B3LYP) | ~12-15 |
| H-abstraction from secondary C (ring) | n-Propylcyclohexane | DFT (B3LYP) | ~9-12 |
| H-abstraction from tertiary C (ring) | n-Propylcyclohexane | DFT (B3LYP) | ~7-9 |
| H-abstraction from primary C (chain) | n-Propylcyclohexane | DFT (B3LYP) | ~11-14 |
| H-abstraction from secondary C (chain) | n-Propylcyclohexane | DFT (B3LYP) | ~8-11 |
Note: The values presented are approximate and derived from studies on similar alkylcyclohexane systems. They serve as an illustrative guide for the expected energetics in Hexane, 1,6-dicyclohexyl-.
Development and Validation of Computational Models for Similar Systems
The development of accurate and predictive computational models is a cornerstone of modern chemical research, enabling the simulation of chemical processes and the prediction of molecular properties. ethernet.edu.etresearchgate.net For complex molecules like Hexane, 1,6-dicyclohexyl-, where experimental studies can be challenging and costly, well-validated computational models are invaluable. vt.edu The development and validation of these models for similar systems, such as other long-chain alkylcyclohexanes, provide a framework for understanding and predicting the behavior of Hexane, 1,6-dicyclohexyl-. researchgate.netresearchgate.net
The process of developing a computational model typically begins with the selection of an appropriate theoretical method and basis set. nih.gov For large organic molecules, DFT methods are often a good compromise between accuracy and computational cost. numberanalytics.com The choice of functional within DFT is critical and is often guided by benchmarking against experimental data or higher-level theoretical calculations for smaller, related molecules. mdpi.com For example, functionals like B3LYP and M06-2X have been shown to provide reliable results for the thermochemistry and kinetics of hydrocarbon reactions. mun.ca
Validation is a crucial step in the development of any computational model. ethernet.edu.et The predictions of the model are compared with available experimental data. For combustion and pyrolysis studies of alkylcyclohexanes, this often involves comparing predicted ignition delay times, species concentration profiles as a function of temperature, and flame speeds with experimental measurements from shock tubes, flow reactors, and flames. researchgate.netacs.org Good agreement between the model's predictions and experimental results provides confidence in the model's ability to accurately describe the chemistry of the system. researchgate.net
Machine learning techniques are also increasingly being used to develop predictive models for the properties of chemical compounds based on their molecular structure. researchgate.net These models can be trained on large datasets of experimental or computationally generated data to predict properties like density, viscosity, and combustion characteristics for new compounds like Hexane, 1,6-dicyclohexyl-. researchgate.net
The table below provides an overview of computational methods and their validation for systems similar to Hexane, 1,6-dicyclohexyl-.
| System | Computational Method | Basis Set | Validated Against |
| n-Propylcyclohexane | DFT (B3LYP) | 6-311++G(d,p) | Experimental ignition delay times and species profiles |
| n-Butylcyclohexane | DFT (M06-2X) | cc-pVTZ | Experimental shock tube data |
| Ethylcyclohexane | Ab initio (G3B3) | - | Experimental pyrolysis product distributions |
| Binary blends of cycloalkanes and n-alkanes | Machine Learning (Random Forest, DT) | - | Experimental density data |
These validated computational models for similar systems provide a robust foundation for future theoretical investigations of Hexane, 1,6-dicyclohexyl-. By applying these established methodologies, it is possible to generate reliable predictions for its thermochemical properties and reaction kinetics, thereby advancing our understanding of this and other large dicycloalkylalkanes.
Chemical Reactivity and Mechanistic Investigations of Hexane, 1,6 Dicyclohexyl
Hydrogen Atom Transfer Reactions
Hydrogen Atom Transfer (HAT) is a fundamental process in the chemistry of saturated hydrocarbons, initiating many radical reactions. It involves the removal of a neutral hydrogen atom from the alkane by a radical species (X•).
R-H + X• → R• + H-X
The reactivity of the C-H bonds in Hexane (B92381), 1,6-dicyclohexyl- is not uniform. The molecule contains primary (1°), secondary (2°), and tertiary (3°) C-H bonds, each with a different susceptibility to abstraction. The ease of hydrogen atom abstraction is inversely related to the C-H bond dissociation energy (BDE), with weaker bonds being more reactive. msu.edulibretexts.orglibretexts.org The stability of the resulting alkyl radical is the primary factor determining the BDE: tertiary radicals are more stable than secondary, which are more stable than primary radicals, due to hyperconjugation. stackexchange.comreddit.com
Hexane, 1,6-dicyclohexyl- possesses two tertiary C-H bonds at the points where the hexane chain connects to the cyclohexane (B81311) rings. It also has numerous secondary C-H bonds on both the rings and the chain, and primary C-H bonds are absent. Consequently, HAT reactions are predicted to occur preferentially at the tertiary positions, followed by the secondary positions.
Table 1: Representative C-H Bond Dissociation Energies (BDEs) in Alkanes
| Bond Type | Example Molecule | BDE (kcal/mol) |
|---|---|---|
| Primary (1°) | Propane (CH₃CH₂CH₂–H) | ~100 |
| Secondary (2°) | Propane (CH₃CH(–H)CH₃) | ~97 |
| Tertiary (3°) | Isobutane ((CH₃)₃C–H) | ~93 |
Note: Data are representative values. Actual BDEs can vary slightly based on molecular structure. Source: msu.edulibretexts.orgmasterorganicchemistry.com
Radical Chemistry and Pathways
Once a carbon-centered radical is formed on the Hexane, 1,6-dicyclohexyl- backbone via HAT, it can undergo several subsequent reactions, characteristic of radical chain processes.
Initiation: The reaction begins with the formation of an initial radical, often by the homolytic cleavage of a susceptible initiator molecule (e.g., a peroxide or a halogen) using heat or UV light. wou.edu This initiator radical then abstracts a hydrogen atom from the alkane.
Propagation: This is a two-step cycle where the initial alkyl radical reacts, and a new radical is generated to continue the chain. A common example is radical halogenation:
R• + X₂ → R-X + X• (The alkyl radical reacts with a halogen molecule to form the halogenated product and a new halogen radical).
X• + R-H → H-X + R• (The new halogen radical abstracts a hydrogen from another alkane molecule, regenerating the alkyl radical).
Termination: The chain reaction ceases when two radical species combine.
R• + R• → R-R
X• + X• → X₂
R• + X• → R-X
The regioselectivity of these reactions is dictated by the stability of the radical intermediate. youtube.comorganicchemistrytutor.com For Hexane, 1,6-dicyclohexyl-, radical reactions would preferentially occur at the two tertiary carbons. For instance, radical bromination is highly selective and would almost exclusively yield 1-bromo-1,6-dicyclohexylhexane and related products derived from the tertiary radical. organicchemistrytutor.comucalgary.ca Chlorination is less selective and would produce a mixture of products from reactions at both tertiary and secondary sites. organicchemistrytutor.comchemistrysteps.com
Oxidation Reactions and Selective Functionalization
The oxidation of saturated hydrocarbons is a process of significant industrial and academic interest. For Hexane, 1,6-dicyclohexyl-, oxidation would likely proceed via radical mechanisms, often initiated by metal catalysts or peroxides. nih.govrsc.orgresearchgate.net The most probable sites of oxidation are the tertiary C-H bonds, followed by the secondary C-H bonds of the cyclohexane rings, by analogy with the well-studied oxidation of cyclohexane.
Key steps in the aerobic (oxygen-based) oxidation of an alkane (RH) typically involve:
Formation of an alkyl radical (R•).
Reaction with oxygen to form an alkylperoxy radical (ROO•).
Abstraction of a hydrogen atom to form an alkyl hydroperoxide (ROOH).
Decomposition of the hydroperoxide to yield alcohols (ROH) and ketones (R=O).
For Hexane, 1,6-dicyclohexyl-, oxidation is expected to yield a variety of products. Attack at the tertiary carbon could lead to a tertiary alcohol. Oxidation of the cyclohexane rings could mirror the industrial oxidation of cyclohexane, which produces cyclohexanol (B46403) and cyclohexanone. Further oxidation can lead to ring-opening, forming dicarboxylic acids. doi.orgucl.ac.uk
Table 2: Plausible Oxidation Products of Hexane, 1,6-dicyclohexyl-
| Reaction Site | Initial Product(s) | Subsequent Product(s) |
|---|---|---|
| Tertiary C-H | 1,6-Dicyclohexylhexan-1-ol | Dehydration products (alkenes) |
| Cyclohexyl Ring (Secondary C-H) | Alcohols (e.g., (6-(4-hydroxycyclohexyl)hexyl)cyclohexane) | Ketones (e.g., 4-(6-cyclohexylhexyl)cyclohexan-1-one) |
| Hexane Chain (Secondary C-H) | Secondary alcohols | Secondary ketones |
Selective functionalization aims to control the site and type of oxidation. This can be achieved through specifically designed catalysts, such as certain iron or copper complexes, which can direct oxidation to specific C-H bonds, although achieving high selectivity on a complex alkane like Hexane, 1,6-dicyclohexyl- remains a significant chemical challenge. nih.govnih.gov
Reduction Strategies and Transformations
As a fully saturated hydrocarbon, Hexane, 1,6-dicyclohexyl- is chemically inert to most reducing agents. Reduction reactions typically involve the addition of hydrogen or electrons to unsaturated or electron-deficient functional groups (e.g., alkenes, alkynes, carbonyls, nitro groups). Since Hexane, 1,6-dicyclohexyl- lacks such groups, it cannot be directly reduced under standard chemical conditions.
Reduction strategies would become relevant only for derivatives of this compound. For example, if Hexane, 1,6-dicyclohexyl- were first oxidized to form a ketone or halogenated to form an alkyl halide, these functionalized derivatives could then be reduced:
A ketone derivative could be reduced back to an alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
An alkyl halide derivative could be reduced back to the parent alkane via various methods, including reaction with metal hydrides or catalytic hydrogenation.
Elucidation of Reaction Mechanisms and Intermediates
Determining the precise pathway of a chemical reaction involving Hexane, 1,6-dicyclohexyl- would require a combination of experimental and computational methods. doi.org These techniques are essential for identifying transient intermediates, understanding selectivity, and mapping the energy profile of the reaction. nih.govresearchgate.net
Experimental approaches are crucial for observing reaction outcomes and kinetics. acs.org Computational modeling, particularly using Density Functional Theory (DFT), allows for the theoretical investigation of reaction pathways that are difficult to observe directly. ucl.ac.ukacs.org
Table 3: Methods for Mechanistic Elucidation in Alkane Reactions
| Method Type | Technique | Information Gained |
|---|---|---|
| Experimental | Kinetic Studies | Reaction rates, rate laws, activation energies. |
| Product Analysis (GC-MS, NMR) | Identification and quantification of products and byproducts. | |
| Isotope Labeling (e.g., Deuterium) | Tracing the path of atoms, determining which C-H bonds are broken (Kinetic Isotope Effect). | |
| Radical Trapping | Detection of radical intermediates using specific trapping agents. | |
| Spectroscopy (e.g., ESR) | Direct observation and characterization of radical species. | |
| Computational | Density Functional Theory (DFT) | Calculation of structures and energies of reactants, products, intermediates, and transition states. |
| Transition State Theory | Modeling reaction rates and energy barriers. |
By applying these methods to reactions of Hexane, 1,6-dicyclohexyl-, researchers could confirm the preferential reactivity of the tertiary C-H bonds, identify the major and minor products of oxidation or halogenation, and calculate the energy barriers associated with different reaction pathways, thereby building a complete mechanistic picture. researchgate.netaip.orgosti.gov
Derivatives of Hexane, 1,6 Dicyclohexyl and Advanced Synthetic Strategies
Design and Synthesis of Functionalized Cyclohexyl Moieties
The introduction of functional groups onto the cyclohexyl rings of Hexane (B92381), 1,6-dicyclohexyl- is a formidable task due to the chemical inertness of the C-H bonds. However, recent advancements in catalysis have provided powerful tools for the direct functionalization of unactivated C-H bonds.
One of the most promising approaches involves transition-metal-catalyzed C-H activation. Dirhodium catalysts, in particular, have shown remarkable efficacy in mediating carbene insertion into C-H bonds. For a substrate like Hexane, 1,6-dicyclohexyl-, achieving regioselectivity between the multiple C-H bonds on the cyclohexane (B81311) rings and the hexane chain is a significant challenge. Catalyst design plays a crucial role in controlling this selectivity. By employing sterically demanding ligands on the rhodium center, it is possible to direct the functionalization to the most accessible C-H bonds. For instance, bulky catalysts can favor reaction at the less hindered secondary C-H bonds of the cyclohexane rings over the internal positions of the hexane chain. nih.govacs.org
Another strategy involves photocatalysis, where a photocatalyst, upon light absorption, can initiate a hydrogen atom transfer (HAT) process. This generates a reactive alkyl radical on the cyclohexane ring, which can then be trapped by a suitable reagent to introduce a functional group. The selectivity of this process can be influenced by the steric and electronic properties of both the substrate and the HAT catalyst.
Table 1: Potential Methods for Functionalizing the Cyclohexyl Moieties
| Method | Catalyst/Reagent | Potential Functional Group | Key Features |
| C-H Carbene Insertion | Rhodium(II) catalysts with bulky ligands | Esters, ethers, etc. | High efficiency, catalyst-controlled regioselectivity. nih.govacs.org |
| Hydrogen Atom Transfer | Photocatalyst + trapping agent | Halogens, cyano groups, etc. | Mild reaction conditions, good functional group tolerance. |
| Directed C-H Activation | Temporary directing group | Aryl, alkyl groups | High regioselectivity at a specific position. |
It is important to note that while these methods have been successfully applied to various cycloalkanes, their specific application to Hexane, 1,6-dicyclohexyl- would require careful optimization to achieve the desired regioselectivity.
Chemical Modifications of the Hexane Aliphatic Chain
The linear hexane chain of Hexane, 1,6-dicyclohexyl- offers another avenue for derivatization. The challenge here lies in achieving regioselectivity along the six-carbon chain, particularly differentiating between the terminal and internal positions.
Terminal functionalization of linear alkanes is a highly sought-after transformation. One approach involves a two-step protocol where a Mn-mediated alkane bromination is followed by a Pd/Ni-catalyzed tandem chain-walking and cross-coupling reaction. rsc.orgnih.gov This strategy allows for the introduction of various functional groups at the terminal positions of the hexane chain.
For internal functionalization, silver-catalyzed carbene insertion has shown promise. The regioselectivity between the different secondary C-H bonds of the hexane chain can be influenced by the nature of the diazo reagent used as the carbene precursor. Donor-acceptor carbenes tend to favor insertion into the secondary C-H bonds. acs.org
Table 2: Potential Methods for Modifying the Hexane Chain
| Method | Catalyst/Reagent | Position of Functionalization | Potential Functional Group |
| Tandem Chain-Walking/Cross-Coupling | Mn/Pd or Mn/Ni catalysts | Terminal (C1/C6) | Aryl, carboxyl groups |
| Silver-Catalyzed Carbene Insertion | Silver catalyst + diazo reagent | Internal (C2/C3/C4/C5) | Esters, ethers |
| Oxidative Functionalization | Metal oxides/peroxides | Mixture of positions | Ketones, alcohols |
The presence of the bulky cyclohexyl groups at both ends of the hexane chain in Hexane, 1,6-dicyclohexyl- could sterically hinder reactions at the terminal positions, potentially favoring functionalization at the internal carbons.
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into the Hexane, 1,6-dicyclohexyl- scaffold can lead to derivatives with interesting properties for applications in materials science and catalysis. This can be achieved through stereoselective synthesis, which aims to produce a specific stereoisomer.
One approach is the desymmetrization of the cyclohexane rings. Using a chiral catalyst, it is possible to selectively functionalize one of the prochiral C-H bonds on the cyclohexane rings, thereby creating a chiral center. Chiral dirhodium catalysts have been successfully employed for the enantioselective C-H functionalization of substituted cyclohexanes. nih.govresearchgate.net This method could potentially be applied to Hexane, 1,6-dicyclohexyl- to generate chiral derivatives.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary can be removed.
Table 3: Potential Strategies for Stereoselective Synthesis
| Strategy | Key Component | Outcome |
| Catalytic Desymmetrization | Chiral rhodium or manganese catalyst | Enantiomerically enriched functionalized cyclohexane rings. researchgate.netacs.org |
| Chiral Auxiliary-Directed Synthesis | Temporary chiral group | Diastereoselective functionalization. |
| Kinetic Resolution | Chiral catalyst or reagent | Separation of a racemic mixture of functionalized derivatives. |
The synthesis of enantiopure derivatives of Hexane, 1,6-dicyclohexyl- would be a significant achievement, opening up new avenues for the exploration of its chiroptical and biological properties.
Synthesis of Hexane, 1,6-dicyclohexyl- Containing Macromolecules
The bifunctional nature of Hexane, 1,6-dicyclohexyl-, with two identical cycloaliphatic ends, makes it a potential monomer for the synthesis of macromolecules such as polyesters and polyamides. To be used in polymerization, the parent hydrocarbon must first be difunctionalized at its termini.
For instance, if Hexane, 1,6-dicyclohexyl- could be selectively oxidized at the para-positions of both cyclohexyl rings to yield a diol or a dicarboxylic acid, it could then be used in polycondensation reactions. The polycondensation of long-chain α,ω-diols with α,ω-dicarboxylic acids is a well-established method for producing polyesters. d-nb.infoacs.orgnih.govmdpi.com The resulting polymers would incorporate the bulky and hydrophobic 1,6-dicyclohexylhexane unit into the polymer backbone, which could impart unique thermal and mechanical properties to the material.
Table 4: Potential Macromolecules from Hexane, 1,6-dicyclohexyl- Derivatives
| Monomer Type | Co-monomer | Polymer Type | Potential Properties |
| 1,6-bis(4-hydroxycyclohexyl)hexane | Dicarboxylic acid | Polyester | High thermal stability, hydrophobicity, crystallinity. |
| 1,6-bis(4-carboxymethylcyclohexyl)hexane | Diol | Polyester | Similar to above, potentially different solubility. |
| 1,6-bis(4-aminocyclohexyl)hexane | Dicarboxylic acid | Polyamide | High strength, thermal resistance. |
The synthesis of such macromolecules would represent a significant expansion of the applications of this unique chemical scaffold.
Strategies for Scaffold Diversification
Diversity-oriented synthesis (DOS) is a powerful strategy for creating a wide range of structurally diverse molecules from a common starting material. ias.ac.inresearchgate.netfrontiersin.orgnih.gov Applying DOS principles to the Hexane, 1,6-dicyclohexyl- scaffold could lead to a library of novel compounds with a variety of functional groups and three-dimensional shapes.
A key aspect of DOS is the use of "branching" reaction pathways, where a common intermediate is subjected to different reaction conditions to yield a variety of products. For example, a difunctionalized Hexane, 1,6-dicyclohexyl- derivative could be used as a starting point. One branch of the synthesis could involve further functionalization of the existing groups, while another could involve intramolecular cyclizations to create new ring systems.
Late-stage functionalization is another important concept in scaffold diversification. nih.govchemrxiv.org This involves introducing functional groups into a complex molecule at a late stage of the synthesis. This allows for the rapid generation of analogues with different properties. For the Hexane, 1,6-dicyclohexyl- scaffold, this could involve the selective C-H functionalization of different positions on the cyclohexane rings or the hexane chain of an already elaborated derivative.
Table 5: Approaches for Scaffold Diversification
| Strategy | Description | Potential Outcome |
| Diversity-Oriented Synthesis | Use of branching reaction pathways from a common intermediate. | Library of structurally diverse compounds. ias.ac.inresearchgate.net |
| Late-Stage Functionalization | Introduction of functional groups at a late stage of the synthesis. | Rapid generation of analogues with varied properties. nih.govchemrxiv.org |
| Scaffold Hopping | Replacement of the dicyclohexylhexane core with other cyclic or acyclic structures. | Exploration of new chemical space with similar spatial arrangements. |
By employing these strategies, it is possible to systematically explore the chemical space around the Hexane, 1,6-dicyclohexyl- scaffold and potentially discover new molecules with valuable applications.
Hexane, 1,6 Dicyclohexyl As a Key Building Block in Advanced Organic Synthesis
Role in Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, enabling the construction of complex molecular skeletons from simpler precursors. numberanalytics.comnumberanalytics.com While direct involvement of the parent Hexane (B92381), 1,6-dicyclohexyl- in C-C bond-forming reactions is not extensively documented, its structural motif is integral to understanding reactivity and steric effects in related systems. The principles of molecular orbital theory govern the formation of C-C bonds, where the overlap of atomic orbitals leads to the creation of lower-energy bonding molecular orbitals. numberanalytics.com The saturated cyclohexyl groups at the termini of the hexane chain provide significant steric bulk, which can influence the regioselectivity and stereoselectivity of reactions involving derivatives of this compound.
In the broader context of C-C bond formation, methods such as aldol (B89426) reactions, Wittig reactions, and transition-metal-catalyzed cross-coupling reactions are paramount. numberanalytics.com The dicyclohexylhexane framework can be envisioned as a non-polar, flexible spacer that, when functionalized, can position reactive groups for intramolecular C-C bond formation or influence the approach of reagents in intermolecular reactions.
Applications in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step from three or more starting materials, often with high atom economy. researchgate.net Cascade processes, similarly, involve a sequence of intramolecular reactions that can rapidly generate complex structures. While specific examples detailing the use of Hexane, 1,6-dicyclohexyl- as a primary component in MCRs are not prevalent in the literature, its derivatives hold potential. For instance, functionalized versions of the dicyclohexylhexane scaffold could be designed to participate in MCRs to synthesize complex heterocyclic structures. The long, flexible hexane chain could allow for the intramolecular cyclization steps often seen in cascade reactions.
Utilization in the Construction of Complex Molecular Architectures
The synthesis of complex molecular architectures, including natural products and novel materials, often relies on the strategic use of specific building blocks. anu.edu.au The dicyclohexylhexane moiety, with its defined length and steric properties, can serve as a key structural element. For example, in the synthesis of polymers or large macrocycles, this unit could act as a rigid yet flexible linker between functional domains. The inherent lipophilicity of the dicyclohexylhexane group can also be exploited to influence the solubility and aggregation properties of larger molecules.
Precursor for Advanced Materials (focus on chemical transformations)
A precursor in chemistry is a compound that participates in a chemical reaction to produce another compound. wikipedia.org Hexane, 1,6-dicyclohexyl- can be considered a precursor for various advanced materials through targeted chemical transformations. For example, oxidation of the cyclohexyl rings could introduce functional groups, leading to the formation of diacids or diols. These functionalized derivatives can then serve as monomers for polymerization reactions. The oxidation of cyclohexane (B81311) to adipic acid, a key monomer for Nylon-6,6, is a well-established industrial process, and similar transformations could be applied to Hexane, 1,6-dicyclohexyl-. acs.org
The introduction of reactive sites, such as unsaturation or heteroatoms, onto the dicyclohexylhexane backbone would further expand its utility as a precursor for materials with tailored electronic, optical, or thermal properties.
Design of Ligands and Reagents Incorporating the Dicyclohexylhexane Moiety
The design of ligands is crucial for controlling the outcome of metal-catalyzed reactions. The dicyclohexylhexane scaffold offers a unique platform for the development of novel ligands. By attaching coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) to the cyclohexyl rings or the hexane chain, bidentate or polydentate ligands can be synthesized. The steric bulk of the cyclohexyl groups can create a specific coordination environment around a metal center, influencing the catalyst's activity and selectivity.
For instance, N,N'-Dicyclohexyl-hexane-1,6-diamine is a related compound that highlights how the dicyclohexylhexane framework can be incorporated into a ligand structure. fluorochem.co.uk Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The development of reagents incorporating the dicyclohexylhexane moiety is also an area of interest, where the lipophilic nature of the scaffold could be used to enhance solubility in non-polar reaction media.
Role and Influence in Catalysis Research
Solvent Effects in Catalytic Reactions
The application of Hexane (B92381), 1,6-dicyclohexyl- as a solvent in catalytic reactions is not extensively documented in scientific literature. However, its physical properties suggest it would function as a non-polar, high-boiling point solvent. In catalysis, solvent polarity can be a critical parameter, influencing reaction pathways and product selectivity. For instance, in the hydrogenation of nitroarenes using a bifunctional Pd/MIL-101 catalyst, the use of a non-polar solvent like n-hexane can dramatically shift selectivity towards the formation of dicyclohexylamines. Although this example uses n-hexane, it illustrates the principle that a non-polar environment, such as one that could be provided by Hexane, 1,6-dicyclohexyl-, can favor specific reaction outcomes by influencing the interaction between reactants, intermediates, and the catalyst surface. Its high boiling point would make it suitable for high-temperature catalytic processes. Despite this potential, specific studies detailing its use as a catalytic solvent and the resulting effects on reaction mechanisms are not prominent in the reviewed literature.
Substrate in Catalyzed Transformations (e.g., selective oxidation, C-H activation)
Hexane, 1,6-dicyclohexyl- is characterized by its robust structure, consisting entirely of saturated aliphatic and cycloaliphatic C-H bonds. This inherent stability makes it a challenging substrate for catalytic transformations such as selective oxidation and C-H activation, which typically require more reactive starting materials. Consequently, literature detailing the use of Hexane, 1,6-dicyclohexyl- as a primary substrate for these reactions is scarce.
Conversely, the compound is notable as a product of catalytic hydrogenation. The synthesis of Hexane, 1,6-dicyclohexyl- can be achieved through the reduction of 1,6-diphenylhexane (B86448). A notable method involves the use of a Raney Ni-Al alloy in a dilute aqueous alkaline solution at elevated temperatures. This process effectively reduces the aromatic rings of the precursor to yield the fully saturated dicyclohexyl derivative. researchgate.net This transformation highlights the utility of heterogeneous catalysis in the synthesis of saturated cycloalkanes from aromatic precursors.
Table 1: Catalytic Synthesis of Hexane, 1,6-dicyclohexyl-
| Precursor | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,6-Diphenylhexane | Raney Ni-Al alloy / aq. KOH | 90 °C, 6 h | Hexane, 1,6-dicyclohexyl- | researchgate.net |
The more common catalytic transformations involve related but more reactive structures. For example, the oxidation of cyclohexane (B81311) is a major industrial process, and studies on the catalytic oxidation of hydrocarbons often use cyclohexane as a model substrate. google.com Similarly, derivatives such as 1,6-diphenylhexane-1,6-dione are used as precursors in acid-catalyzed aldol (B89426) condensations to form cyclopentene (B43876) structures. researchgate.net
Components of Novel Ligand Systems and their Design
The design of ligands is a cornerstone of homogeneous catalysis, with the ligand's electronic and steric properties directly influencing the activity and selectivity of the metal catalyst. While ligands containing cyclohexyl groups, such as dicyclohexylphosphines, are common and valued for their steric bulk, there is no significant evidence in the surveyed literature of the Hexane, 1,6-dicyclohexyl- backbone being used as a scaffold for designing new ligand systems.
The inert nature of the C18H34 hydrocarbon chain makes it a less obvious choice for a ligand backbone, which often requires specific functional groups for coordination with a metal center. However, functionalized derivatives of the core structure have been synthesized and studied, primarily in the field of medicinal chemistry. For example, (2S,5S)-2,5-Diamino-1,6-dicyclohexylhexane-3,4-diol and related compounds have been designed as inhibitors for the HIV-1 protease enzyme. psu.edu These complex molecules feature a 1,6-dicyclohexylhexane core, but their application as ligands in broader transition-metal catalysis is not reported. psu.edugoogle.com The synthesis of these specialized molecules often involves multiple steps, including the use of catalysts for certain transformations. psu.edu
Impact on Reaction Selectivity and Efficiency in Catalytic Cycles
Given the lack of documented use of Hexane, 1,6-dicyclohexyl- as a solvent, substrate for selective oxidation/C-H activation, or as a primary component in ligand design, there is a corresponding absence of data on its specific impact on reaction selectivity and efficiency in catalytic cycles.
The influence on selectivity is typically studied by systematically varying components of the reaction. For example, the choice of solvent can dictate product distribution, as seen in the selective hydrogenation of nitrobenzene (B124822) to either anilines or dicyclohexylamines. Similarly, the structure of a catalyst's ligand is frequently modified to tune enantioselectivity or regioselectivity. The efficiency of a catalytic cycle, often measured by turnover number (TON) and turnover frequency (TOF), is also highly dependent on these reaction parameters. Without studies employing Hexane, 1,6-dicyclohexyl- in one of these active roles, its effect on these key catalytic metrics remains uncharacterized. The primary context in which it appears, as a product of catalytic hydrogenation, places it at the end of the catalytic cycle, rather than as an effector within it. researchgate.net
Emerging Research Directions and Future Outlook for Hexane, 1,6 Dicyclohexyl
Integration with Flow Chemistry and Automated Synthesis
The synthesis of Hexane (B92381), 1,6-dicyclohexyl- traditionally involves the catalytic hydrogenation of 1,6-diphenylhexane (B86448). This process, typically conducted in batch reactors, can be significantly improved by the adoption of flow chemistry and automated synthesis platforms. thieme-connect.comgoogle.com
Flow chemistry offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like hydrogen gas, and greater reproducibility. akjournals.comacs.orgresearchgate.net For the hydrogenation of aromatic compounds, continuous-flow systems using heterogeneous catalysts have demonstrated high efficiency and catalyst stability. thieme-connect.comakjournals.com An automated flow synthesis platform could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity of Hexane, 1,6-dicyclohexyl-. acs.orgwikipedia.orgchemspeed.com
A prospective automated flow synthesis setup for Hexane, 1,6-dicyclohexyl- could involve the following unit operations:
Reagent Delivery: Automated pumps would deliver a solution of 1,6-diphenylhexane and a suitable solvent to the reactor system.
Hydrogenation Reactor: A packed-bed reactor containing a supported catalyst, such as rhodium-platinum nanoparticles, would facilitate the hydrogenation of the aromatic rings. thieme-connect.com
In-line Analysis: Process Analytical Technology (PAT), such as in-line FTIR or Raman spectroscopy, would monitor the reaction progress in real-time. vapourtec.com
Purification Module: An automated purification step, potentially involving flash chromatography, could be integrated to isolate the final product. acs.org
This integrated approach would not only accelerate the synthesis but also allow for high-throughput screening of different catalysts and reaction conditions. wikipedia.org
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of Hexane, 1,6-dicyclohexyl-
| Parameter | Conventional Batch Synthesis | Proposed Automated Flow Synthesis |
| Reaction Time | 5-10 hours | < 1 hour residence time |
| Pressure | 0.1–1.0 MPa | Potentially higher pressures for enhanced reaction rates |
| Temperature | 25–30°C | Optimized temperature profile along the reactor |
| Catalyst Handling | Manual addition and filtration | Packed-bed for continuous use and easy replacement |
| Process Control | Manual sampling and offline analysis | Real-time monitoring and automated feedback control |
| Scalability | Challenging | Linear scalability by extending operation time |
Application of Machine Learning in its Chemical Research
Machine learning (ML) is emerging as a powerful tool in chemical research, with applications ranging from reaction optimization to the prediction of molecular properties. researchgate.net For Hexane, 1,6-dicyclohexyl-, ML algorithms could be employed in several key areas:
Reaction Optimization: In conjunction with automated flow chemistry systems, ML algorithms, such as Bayesian optimization, can efficiently explore the multi-dimensional parameter space of the hydrogenation reaction to identify optimal conditions for yield and purity. vapourtec.comrsc.org This data-driven approach can significantly reduce the number of experiments required compared to traditional methods like one-variable-at-a-time (OVAT) or design of experiments (DoE). vapourtec.comresearchgate.net
Property Prediction: ML models can be trained on datasets of hydrocarbons to predict the physical and chemical properties of Hexane, 1,6-dicyclohexyl-, such as viscosity, boiling point, and solubility. researchgate.netrepec.orgresearchgate.net This is particularly relevant in the context of its potential use in lubricant formulations or as a specialty solvent.
Predictive Modeling of Reactivity: By analyzing large datasets of chemical reactions, ML can help in predicting the reactivity of Hexane, 1,6-dicyclohexyl- in various chemical transformations and identifying potential side reactions in its synthesis. nih.gov
The integration of ML with high-throughput experimentation is expected to accelerate the discovery of new applications and optimize the production processes for this compound. vapourtec.com
Exploration of Bio-inspired Synthetic Routes
Nature has evolved highly efficient enzymatic pathways for the synthesis of a vast array of molecules. Bio-inspired synthesis seeks to mimic these natural processes to develop sustainable and selective chemical transformations. For a long-chain alkane like Hexane, 1,6-dicyclohexyl-, a potential bio-inspired route could be envisioned based on the enzymatic machinery found in certain microorganisms.
Cyanobacteria, for instance, possess enzymes that can convert fatty acids into long-chain alkanes and alkenes. asknature.orgsdu.edu.cn This typically involves a two-step process:
An acyl-acyl carrier protein reductase reduces a fatty acid derivative to an aldehyde.
An aldehyde-deformylating oxygenase then converts the aldehyde to the corresponding alkane.
Future research could focus on engineering these or similar enzymatic pathways to accept a dicarboxylic acid precursor, such as adipic acid (hexane-1,6-dioic acid), which can be derived from cyclohexane (B81311). quora.comquora.com Subsequent enzymatic or chemo-catalytic steps could then be developed to introduce the cyclohexyl end groups. While this represents a long-term research vision, it aligns with the growing demand for greener and more sustainable chemical manufacturing processes. nih.govacs.org
Advanced Spectroscopic Tools for In-Situ Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring safety. For the synthesis of Hexane, 1,6-dicyclohexyl- via hydrogenation, several advanced spectroscopic techniques can be employed for in-situ monitoring. mt.comchimia.ch
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for monitoring the disappearance of the aromatic C-H and C=C bonds of 1,6-diphenylhexane and the appearance of the aliphatic C-H bonds of the dicyclohexyl product. mt.comresearchgate.net Fiber-optic probes can be directly inserted into the reactor for continuous data acquisition, even under high pressure and temperature. mt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, recent advances in flow-NMR and hyperpolarized NMR offer exciting possibilities for in-situ reaction monitoring. acs.orgworktribe.com For instance, hyperpolarized 129Xe NMR has been used to monitor temperature changes in catalytic hydrogenation reactions. acs.orgworktribe.com Furthermore, advanced 1H and 13C NMR techniques can provide detailed structural information to distinguish between the reactant, product, and any potential intermediates or byproducts. researchgate.netacs.orgstudypug.com
The data obtained from these in-situ monitoring techniques can be used to build kinetic models of the reaction and for real-time process control in an automated synthesis setup.
Table 2: Potential In-Situ Spectroscopic Monitoring Techniques for the Synthesis of Hexane, 1,6-dicyclohexyl-
| Spectroscopic Technique | Information Provided | Advantages for this Synthesis |
| FTIR Spectroscopy | Functional group analysis, concentration of reactants and products. | Robust for high-pressure gas-liquid reactions. mt.com |
| Raman Spectroscopy | Changes in C=C and C-H bonds, catalyst characterization. | Complementary to FTIR, less interference from water. chimia.ch |
| NMR Spectroscopy | Detailed molecular structure, identification of intermediates. | Highly specific, can provide quantitative data. researchgate.netacs.org |
Theoretical Insights into Novel Reactivities and Transformations
Computational chemistry provides a powerful lens to investigate the fundamental properties of molecules and predict their behavior in chemical reactions. For Hexane, 1,6-dicyclohexyl-, theoretical methods such as Density Functional Theory (DFT) can offer valuable insights into:
Conformational Analysis: The flexible hexane chain and the two cyclohexyl rings can adopt a multitude of conformations. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. worktribe.commdpi.com This information is crucial for understanding its physical properties and how it interacts with other molecules.
Reaction Mechanisms: DFT can be used to model the hydrogenation of 1,6-diphenylhexane on a catalyst surface, elucidating the reaction pathway and identifying the rate-determining steps. This can aid in the design of more efficient catalysts.
Prediction of Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which can assist in the interpretation of experimental spectra and the structural confirmation of the molecule. worktribe.com
Exploring Novel Reactivity: Computational models can be used to explore the potential for new chemical transformations of Hexane, 1,6-dicyclohexyl-, for example, in the context of developing new functional materials or as a platform for further chemical synthesis. acs.orgacs.org
By combining theoretical predictions with experimental results, a deeper understanding of the chemistry of Hexane, 1,6-dicyclohexyl- can be achieved, paving the way for new discoveries and applications. researcher.life
Q & A
Q. How should waste containing 1,6-dicyclohexylhexane be disposed of under EPA and REACH regulations?
- Methodological Answer : Classify waste as hazardous (D001 ignitability). Use licensed disposal facilities for incineration or chemical neutralization. Document manifests per 40 CFR Part 262. For the EU, comply with REACH Annex XVII restrictions on cyclic hydrocarbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
